molecular formula C15H14F3NO4 B2519042 N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide CAS No. 1396870-48-6

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2519042
CAS No.: 1396870-48-6
M. Wt: 329.275
InChI Key: VPKGFUQPAKDILB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzamide core substituted with a trifluoromethoxy group, a common moiety in drug discovery known to enhance metabolic stability and modulate membrane permeability . The molecule is further functionalized with a furan-2-yl-hydroxypropyl side chain, a structural feature seen in ligands designed for metal chelation and biological activity . While the specific biological profile of this compound is a subject of ongoing investigation, structural analogs of N-substituted benzamides have been explored for their potential to interact with various ion channels, including sodium channels, and are investigated as potential therapeutic agents for a range of disorders . The presence of the furan heterocycle suggests potential for coordination chemistry, as similar furan-containing Schiff base ligands are known to form stable complexes with transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II), which are useful in developing catalytic systems or materials science applications . This chemical is provided as a high-grade solid for research purposes exclusively. It is intended for use in laboratory settings only and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c1-14(21,12-3-2-8-22-12)9-19-13(20)10-4-6-11(7-5-10)23-15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGFUQPAKDILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the furan-2-yl-2-hydroxypropyl intermediate. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with a suitable hydroxypropylating agent under controlled conditions. The resulting intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide belongs to the class of organic compounds known as benzamides. Its molecular formula is C15H14F3NO4C_{15}H_{14}F_3NO_4, and it features a furan ring, a hydroxypropyl group, and a trifluoromethoxy group attached to a benzamide core. This structural complexity imparts unique chemical properties that are beneficial for various applications.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications.

Biology

  • Enzyme Interaction Studies : Due to its unique structure, it is used in studies investigating enzyme interactions and protein-ligand binding, helping to elucidate mechanisms of action at the molecular level.

Medicine

  • Therapeutic Potential : Research indicates that this compound may have therapeutic applications due to its ability to interact with specific biological targets. For instance, it has been studied for its potential effects on cardiovascular health and inflammation.

Industry

  • Material Development : The compound can be utilized in the development of new materials with specialized properties, which could be beneficial in fields such as pharmaceuticals and materials science.

Research indicates that this compound exhibits significant biological activities:

  • Cardiovascular Effects : A related study demonstrated that compounds with similar structures could reduce infarct area and left ventricular pressure in ischemia-reperfusion injury models by activating M2-muscarinic receptors and nitric oxide synthase pathways.
  • Inhibition of Enzymatic Activity : Molecular docking studies suggest that this compound can inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), indicating potential anti-inflammatory properties.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viral pathogens. In vitro assays showed promising results in inhibiting viral replication, suggesting further exploration for therapeutic use against viral infections.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethoxy group can form hydrogen bonds and hydrophobic interactions with the target, leading to modulation of its activity. The hydroxypropyl group can also participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s core structure can be compared to analogs with variations in:

  • Benzamide substituents : Trifluoromethoxy vs. trifluoromethyl, methoxy, or halogens.
  • Heterocyclic side chains : Furan vs. thiophene, triazole, or oxadiazole.
  • Functional groups : Hydroxypropyl vs. fluorinated or phenyl-substituted alkyl chains.

Comparative Analysis of Selected Analogs

Table 1: Structural and Functional Comparison
Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Applications References
Target Compound 4-(Trifluoromethoxy)benzamide + 2-(furan-2-yl)-2-hydroxypropyl ~301.4* Potential pharmaceutical candidate
VU0543336 4-(Trifluoromethoxy)benzamide + 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl Not reported Neuroactive properties (e.g., ion channel modulation)
4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Methoxybenzamide + thienopyrimidine + trifluoromethylphenoxy Not reported Antimicrobial activity
Triflumuron 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide 358.7 Insect growth regulator (chitin synthesis inhibition)
Fenfuram 2-Methyl-N-phenyl-3-furancarboxamide 215.2 Fungicide (systemic activity)
N-(2-(Furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide 4-(Thiophen-3-yl)benzamide + 2-(furan-2-yl)-2-hydroxypropyl 327.4 Structural analog with thiophene substitution

*Molecular weight estimated based on data.

Functional Group Impact on Properties

Trifluoromethoxy vs. Trifluoromethyl :

  • The trifluoromethoxy group in the target compound and triflumuron enhances electron-withdrawing effects and resistance to oxidative metabolism compared to trifluoromethyl groups (e.g., in VU0543336) .

Furan vs.

Hydroxypropyl vs. Fluorinated Chains :

  • The hydroxypropyl group in the target compound improves aqueous solubility compared to VU0543336’s trifluoro-phenylpropyl side chain, which likely enhances blood-brain barrier penetration .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide is a compound that has garnered interest due to its potential biological activities. This article will delve into the synthesis, biological mechanisms, and specific activities of this compound, supported by relevant research findings.

The compound belongs to the class of benzamides and can be synthesized through various methods. A common synthetic route involves the reaction of 2-furanmethanol with 4-propylbenzoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.

Research indicates that benzamide derivatives, including this compound, may exert significant biological effects through various mechanisms:

  • Cardiovascular Effects : A study on a related compound, a 4-hydroxy-furanyl-benzamide derivative, demonstrated its efficacy in reducing infarct area and left ventricular pressure (LVP) in an ischemia-reperfusion injury model. This effect was attributed to the activation of M2-muscarinic receptors and nitric oxide synthase pathways .
  • Inhibition of Enzymatic Activity : Molecular docking studies have shown that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), suggesting potential anti-inflammatory properties .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted on various cell lines to determine the effectiveness of this compound against cancer. For instance, derivatives with similar furan structures have shown moderate cytotoxic effects against breast cancer cell lines like MCF-7, with IC50 values ranging from 10.4 μM to 24.3 μM for different substituted compounds .

Data Table: Biological Activity Summary

Activity Type Compound/Derivative IC50 Value (μM) Notes
Cytotoxicity4-Hydroxy-Furanyl-Benzamide10.4 - 24.3Against MCF-7 cell line
Inhibition of COX-2Similar benzamide derivativesModerateSuggests anti-inflammatory potential
Cardiovascular Effects4-Hydroxy-Furanyl-BenzamideN/AReduced LVP and infarct area in rat models

Case Studies

  • Heart Failure Model : The biological activity of a related furanyl-benzamide derivative was assessed in heart failure models, showing significant reductions in infarct size and improvements in cardiac function. This study highlights the potential therapeutic applications of benzamide derivatives in cardiovascular diseases .
  • Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of structurally similar compounds against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential as anticancer agents .

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